5-Tert-butylpyrazin-2-OL

Lipophilicity Fragment-Based Drug Discovery ADME

Generic pyrazin-2-ol derivatives lack the lipophilicity and steric profile required for challenging hydrophobic targets. 5-Tert-butylpyrazin-2-OL (CAS 1159820-93-5) solves this with a quantified cLogP of 1.48 vs. parent scaffold. - Fragment-Based Drug Discovery (FBDD): Rule of Three compliant (MW 152.19, HBD 1, HBA 3) ensures high ligand efficiency - Regioselective functionalization: tert-butyl at C5 directs C3/C6 modifications; serves as temporary protecting group - Coordination chemistry: Unique N-heterocycle + bulky hydrophobic tert-butyl + H-bond donor/acceptor triad

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1159820-93-5
Cat. No. B2821790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylpyrazin-2-OL
CAS1159820-93-5
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C)(C)C1=CNC(=O)C=N1
InChIInChI=1S/C8H12N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h4-5H,1-3H3,(H,10,11)
InChIKeyVSGOWVLOLUGUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylpyrazin-2-OL: Lipophilic Pyrazinone Scaffold


5-Tert-butylpyrazin-2-OL (CAS 1159820-93-5) is a functionalized pyrazine derivative with the molecular formula C8H12N2O. It exists predominantly as the 1,2-dihydropyrazin-2-one tautomer and is characterized by a bulky tert-butyl group at the C5 position and a hydroxyl/oxo moiety at C2 . This substitution pattern distinguishes it from the unsubstituted parent pyrazin-2-ol and other pyrazine analogs by conferring significantly enhanced lipophilicity and unique steric properties .

Fragment-based lead discovery scaffold
Enhanced lipophilicity vs parent pyrazin-2-ol
Steric control for regioselective functionalization

5-Tert-butylpyrazin-2-OL: Why Generic Substitution Fails


Generic substitution among pyrazin-2-ol derivatives is not feasible without compromising key physicochemical properties critical for applications like Fragment-Based Drug Discovery (FBDD). The introduction of the tert-butyl group fundamentally alters the molecule's lipophilicity and steric profile compared to the parent scaffold . This quantified shift directly impacts membrane permeability, solubility, and target binding potential, meaning a procurement decision cannot be based on simple structural analogy alone.

Lipophilicity mismatch

Generic pyrazin-2-ol has approximately 100-fold lower lipophilicity, which may alter membrane permeation and target binding profiles.

Hydrogen-bond donor profile

Diol analogs (e.g., pyrazine-2,3-diol) introduce an additional H-bond donor, potentially reducing passive permeability and changing pharmacokinetic behavior.

Regioisomer reactivity

The 6-tert-butyl regioisomer positions steric bulk differently, leading to distinct synthetic outcomes and limited interchangeability in route development.

5-Tert-butylpyrazin-2-OL: Quantitative Evidence Guide


Lipophilicity Enhancement vs. Pyrazin-2-ol

The computed partition coefficient (cLogP) for 5-Tert-butylpyrazin-2-OL is 1.4797 . This is substantially higher than the reported LogP of the unsubstituted parent compound, pyrazin-2-ol, which is approximately -0.5 . This difference is critical for the compound's suitability as a lipophilic fragment in FBDD.

Lipophilicity (cLogP)
Data to verify
Target cLogP: 1.48
Baseline: -0.5 (Δ +2.0)
Supports lipophilic fragment selection
Computational prediction; cross-study comparability to verify
Lipophilicity Fragment-Based Drug Discovery ADME

Hydrogen Bond Donor Reduction vs. Pyrazine-2,3-diol

5-Tert-butylpyrazin-2-OL has a calculated hydrogen bond donor count of 1 . In contrast, a related diol analog like pyrazine-2,3-diol would possess 2 hydrogen bond donors. This reduction in H-bond donors is a key factor for improving passive membrane permeability, a central tenet of drug design rules.

H-Bond Donor Count
Class-level
HBD count: 1 vs. 2 (50% reduction)
Supports permeability design review
Class-level inference based on structure
Hydrogen Bonding Permeability Drug Design

Fragment-Based Lead Discovery Compliance

With a molecular weight of 152.19 g/mol, 5-Tert-butylpyrazin-2-OL falls within the ideal molecular weight range (MW < 300 Da) for a fragment in Fragment-Based Lead Discovery (FBLD) [REFS-1, REFS-2]. This, combined with its low structural complexity (0 rotatable bonds, TPSA 46.01 Ų), establishes it as an efficient and versatile building block .

FBLD Rule-of-3 Compliance
Class-level
MW 152.19 Da, RotB 0, TPSA 46.01 Ų — fully compliant
Supports FBLD scaffold selection
Calculated properties; ligand efficiency context
Fragment-Based Drug Discovery Scaffold Lead Optimization

Steric Bulk-Driven Regioselectivity

The specific placement of the tert-butyl group at the 5-position in 5-Tert-butylpyrazin-2-OL creates a distinct steric environment compared to its regioisomer, 6-tert-Butyl-pyrazin-2-ol . This positional isomerism directly influences the reactivity of the pyrazine ring and the approach of reagents during further functionalization, leading to different synthetic outcomes.

Regioselectivity Context
Class-level
5-tert-butyl substitution vs. 6-tert-butyl regioisomer
Supports regioselective synthesis control
Structural analysis; reactivity pattern to verify
Regioselectivity Steric Hindrance Synthetic Chemistry

5-Tert-butylpyrazin-2-OL: Key Application Scenarios


Fragment-Based Lead Discovery Initiation

5-Tert-butylpyrazin-2-OL is an ideal starting fragment for FBLD. Its compliance with the 'Rule of Three' (MW=152.19 Da, cLogP=1.48, HBD=1, HBA=3) ensures high ligand efficiency and favorable physicochemical properties for hit identification and subsequent optimization . Its enhanced lipophilicity relative to unsubstituted pyrazin-2-ol makes it particularly suited for targeting hydrophobic binding sites .

Regioselective Synthesis of Intermediates

The steric bulk of the tert-butyl group at the 5-position directs regioselective functionalization of the pyrazine ring . Researchers can leverage this property to synthesize complex, polysubstituted pyrazines where the tert-butyl group serves as a temporary protecting or directing group for further elaboration.

Coordination Chemistry Ligand Development

The compound can serve as a ligand in coordination chemistry . Its unique combination of a nitrogen-containing heterocycle, a bulky hydrophobic tert-butyl group, and a hydrogen-bond donor/acceptor offers a distinctive set of interactions for metal coordination, potentially leading to novel catalysts or materials with tailored properties.

Application
Selection Property
Validation Focus
FBLD Scaffold
Lipophilic, Rule-of-3 compliant scaffold
Ligand efficiency & membrane permeability context
Regioselective Synthesis
C5 tert-butyl steric direction
Regioisomeric product reproducibility
Coordination Chemistry
N,O donor with hydrophobic steric bulk
Metal-ligand complex characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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